2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of 2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves multiple steps, typically starting with the preparation of the core naphthoyl and ethoxybenzoate structures. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-Ethoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can be compared with other similar compounds, such as:
2-Ethoxy-4-(2-(1-naphthylamino)(oxo)ac)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Similar structure but with different functional groups.
2-Ethoxy-4-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Contains a hydroxy group instead of a naphthoyl group.
2-Ethoxy-4-(2-((1-naphthoylamino)ac)carbohydrazonoyl)phenyl 4-methoxybenzoate: Features a methoxy group instead of an ethoxy group.
Properties
CAS No. |
767305-59-9 |
---|---|
Molecular Formula |
C29H26N2O5 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C29H26N2O5/c1-3-34-23-15-13-22(14-16-23)29(33)36-26-17-12-20(18-27(26)35-4-2)19-30-31-28(32)25-11-7-9-21-8-5-6-10-24(21)25/h5-19H,3-4H2,1-2H3,(H,31,32)/b30-19+ |
InChI Key |
YXVAUTCWKUTFRA-NDZAJKAJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC4=CC=CC=C43)OCC |
Origin of Product |
United States |
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